K-832 -

K-832

Catalog Number: EVT-1574273
CAS Number:
Molecular Formula: C24H19ClN2OS
Molecular Weight: 418.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The specific origins of K-832 are not widely documented in the literature, but it is synthesized through established chemical methods that involve the manipulation of organic compounds. The compound's synthesis often utilizes standard reagents and solvents commonly found in organic chemistry.

Synthesis Analysis

Methods

K-832 is typically synthesized using a multi-step reaction process that may include condensation reactions, cyclization, and functional group modifications. Common techniques employed in its synthesis include:

  • Solvent-based reactions: Utilizing organic solvents to facilitate reactions at specific temperatures.
  • Catalyst-assisted methods: Employing catalysts to enhance reaction rates and selectivity.

Technical Details

The synthesis often involves:

  • Reagents: Standard reagents such as amines, aldehydes, or ketones, depending on the desired final product.
  • Reaction conditions: Control over temperature, pressure, and time to optimize yield and purity.
  • Purification techniques: Such as recrystallization or chromatography to isolate K-832 from by-products.
Molecular Structure Analysis

Structure

K-832 possesses a complex molecular structure featuring multiple rings and functional groups. The precise arrangement of atoms contributes to its chemical properties and reactivity.

Data

The molecular formula for K-832 can be represented as CxHyNzOwC_xH_yN_zO_w, where x, y, z, and w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms present. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to elucidate its structure.

Chemical Reactions Analysis

Reactions

K-832 can participate in various chemical reactions due to its functional groups. Notable reactions include:

  • Nucleophilic substitutions: Where nucleophiles attack electrophilic centers in K-832.
  • Oxidation-reduction reactions: Involving electron transfer processes that modify its oxidation state.

Technical Details

The reactivity of K-832 can be influenced by:

  • Solvent effects: Polar vs. non-polar solvents can alter reaction pathways.
  • Temperature variations: Higher temperatures may increase reaction rates but could also lead to decomposition.
Mechanism of Action

Process

The mechanism of action for K-832 primarily involves interactions at the molecular level with biological targets. This may include binding to specific receptors or enzymes, leading to a biological response.

Data

Quantitative data on the mechanism often involves:

  • Binding affinity measurements: Determining how strongly K-832 interacts with target proteins.
  • Kinetics studies: Analyzing the rate of reaction between K-832 and its biological targets.
Physical and Chemical Properties Analysis

Physical Properties

K-832 exhibits distinct physical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Melting point: Specific temperatures at which K-832 transitions from solid to liquid state.

Chemical Properties

Chemical properties include:

  • Solubility: Solubility in various solvents which affects its application in formulations.
  • Stability: Stability under different environmental conditions (light, heat).

Relevant data such as melting points, boiling points, and solubility parameters are essential for understanding how K-832 behaves in different contexts.

Applications

K-832 has potential applications across various scientific domains:

  1. Medicinal Chemistry: As a lead compound for drug development targeting specific diseases.
  2. Materials Science: Utilized in the fabrication of nanomaterials due to its unique structural properties.
  3. Biotechnology: Possible use in bioconjugation or as a probe for biological imaging.
Introduction to K-832: Pharmacological Profile and Challenges

Chemical Structure and Physicochemical Properties of K-832

K-832 possesses a defined molecular structure characterized by the pyridazinone core functionalized with distinct aromatic substituents. Its chemical formula is C₂₄H₁₉ClN₂OS, with a molecular weight of 418.94 g/mol [1] [5]. The presence of a chlorophenyl group and a methylthiophenyl moiety contributes significantly to its biological activity and physicochemical behavior. Structural analysis reveals a planar configuration facilitated by the central heterocyclic ring system, which promotes stacking interactions but simultaneously contributes to its crystallization tendency and low aqueous solubility [1].

Table 1: Physicochemical Properties of K-832

PropertyValueMeasurement Method/Notes
Molecular FormulaC₂₄H₁₉ClN₂OSConfirmed by elemental analysis
Molecular Weight418.94 g/mol-
CAS Registry Number225666-85-3Unique chemical identifier [5]
XLogP Value~6.5 (estimated)High lipophilicity indicator
Hydrogen Bond Acceptors4Oxygen and nitrogen atoms [6]
Hydrogen Bond Donors0-
Topological Polar SA58.9 ŲLow polar surface area [6]
Rotatable Bonds5Molecular flexibility indicator
Water Solubility~10 ng/mL (extremely low)Major formulation challenge [1]
Melting Point>200°C (decomposition)Thermal stability indication

The compound exhibits extremely poor aqueous solubility, approximately 10 ng/mL at 25°C, categorizing it as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability) [1] [8]. This intrinsic solubility limitation represents the primary barrier to its oral bioavailability. K-832's high lipophilicity is evidenced by its estimated XLogP value of approximately 6.5, substantially exceeding the ideal range for orally bioavailable drugs [6]. Furthermore, its low polar surface area (58.9 Ų) suggests limited capacity for forming hydrogen bonds with water molecules, further contributing to its hydrophobic character. These properties collectively present formidable challenges for achieving therapeutic plasma concentrations through conventional oral delivery approaches [1] [8].

Therapeutic Applications: Interleukin-1β Inhibition in Immune/Inflammatory Diseases

K-832 exerts its primary pharmacological effect through the potent inhibition of interleukin-1β (IL-1β) production, positioning it as a promising therapeutic agent for immune-mediated inflammatory conditions. IL-1β functions as a master pro-inflammatory cytokine that amplifies inflammatory cascades through activation of the NF-κB signaling pathway, a central regulator of inflammation-associated gene expression [2] [7]. By targeting this pivotal cytokine, K-832 disrupts a key node in the inflammatory network, potentially offering therapeutic benefits in conditions ranging from rheumatoid arthritis to atherosclerotic cardiovascular disease [1] [2].

The molecular mechanism involves downstream suppression of the NF-κB pathway, a transcription factor complex that regulates over 150 genes involved in inflammation, including those encoding cytokines, chemokines, adhesion molecules, and inflammasome components [7]. NF-κB activation occurs through canonical and noncanonical pathways, both converging on the regulation of inflammatory responses. K-832's inhibition of IL-1β production likely interrupts the positive feedback loop wherein IL-1β further activates NF-κB, leading to additional cytokine production and leukocyte recruitment [2] [7]. This mechanism distinguishes K-832 from direct cytokine inhibitors like canakinumab (an anti-IL-1β monoclonal antibody), which targets the cytokine itself rather than its production [2].

Preclinical evidence demonstrates K-832's effectiveness as a preventive and therapeutic agent in models of immune, inflammatory, and ischemic diseases [1]. Its ability to modulate central inflammatory pathways suggests potential applications beyond initial indications, possibly including neuroinflammatory conditions and metabolic inflammation. The therapeutic significance of targeting IL-1β has been clinically validated by the CANTOS trial, which demonstrated that IL-1β inhibition with canakinumab significantly reduced cardiovascular events in patients with prior myocardial infarction and elevated C-reactive protein levels, independent of lipid-lowering effects [2]. This proof-of-principle supports the development of alternative IL-1β pathway inhibitors like K-832 that may offer advantages in administration, cost, or mechanism of action.

Key Challenges in Pharmaceutical Development: Poor Aqueous Solubility and Bioavailability

The development of K-832 has been significantly hampered by its abysmal aqueous solubility (approximately 10 ng/mL), which directly translates to insufficient and variable oral bioavailability [1]. This physicochemical limitation represents a critical formulation challenge as it severely restricts the drug's dissolution in the gastrointestinal tract, the essential first step toward systemic absorption. Consequently, even with promising therapeutic activity observed in vitro, achieving therapeutically relevant plasma concentrations through oral administration—the preferred route for chronic inflammatory conditions—has proven difficult without advanced formulation interventions [1] [8].

Traditional particle size reduction techniques, such as milling, provide only marginal improvements for compounds with such extreme solubility limitations. Furthermore, micronized or nanoparticulate forms of K-832 tend to form irreversible aggregates due to strong van der Waals attractions between particles, negating the benefits of increased surface area [1]. Alternative approaches like salt formation are complicated by the molecule's chemical structure, which lacks readily ionizable groups under physiological conditions. These fundamental challenges necessitate more sophisticated formulation strategies to overcome the biopharmaceutical limitations of K-832 [8].

Research has explored adsorption onto high-surface-area carriers as a promising approach. Porous silica, specifically Sylysia 350 (with a specific surface area of 300 m²/g, pore size of 21 nm, and pore volume of 1.6 mL/g), has shown particular promise as a carrier for K-832 [1]. The formulation strategy employing supercritical carbon dioxide (scCO₂) processing demonstrated significantly enhanced dissolution rates compared to both raw crystalline K-832 and physical mixtures. This method achieved a highly dispersed amorphous state of the drug within the silica matrix, effectively preventing recrystallization while maximizing drug-carrier interactions and surface area exposure to dissolution media [1].

Table 2: Formulation Technologies Evaluated for K-832 Bioavailability Enhancement

TechnologyMechanism of ActionKey Findings for K-832Reference
Porous Silica Adsorption (scCO₂)Creates amorphous solid dispersion within silica matrix3.4-fold increase in dissolution rate; enhanced oral absorption in vivo [1]
Lipid-Based Systems (SEDDS/SMEDDS)Solubilization in lipid micelles; lymphatic uptakePotential for enhanced solubility and bypassing first-pass metabolism [8] [10]
Solid Dispersion (Polymer-based)Molecular dispersion in polymer matrix; amorphizationProven success with other insoluble drugs (e.g., tacrolimus, itraconazole) [8]
Nanocrystal SuspensionsIncreased surface area via particle size reductionRisk of aggregation; requires stabilizers [1] [8]
Cyclodextrin ComplexationHost-guest inclusion complex formationLimited success due to high drug loading requirements [8]

The supercritical fluid (SCF) technology using scCO₂ offers distinct advantages for processing thermolabile pharmaceuticals like K-832. Operating under mild temperature conditions (typically 31-60°C), this method avoids thermal degradation while eliminating the need for organic solvents, thereby addressing residual solvent concerns associated with conventional methods [1]. The scCO₂ process facilitates the impregnation of the drug into the nanoporous structure of silica, resulting in a solid dispersion where K-832 exists in a non-crystalline state. This formulation approach achieved a remarkable 3.4-fold increase in dissolution rate compared to the drug alone and demonstrated significantly enhanced oral absorption in vivo, establishing proof-of-concept for this delivery strategy [1].

Alternative approaches showing potential for K-832 include lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), which solubilize the drug in lipid vehicles that form fine emulsions or microemulsions upon contact with gastrointestinal fluids [8] [10]. These systems enhance solubility through lipid solubilization and can promote lymphatic transport, potentially bypassing first-pass metabolism. Similarly, amorphous solid dispersions using specialized polymers (e.g., hydroxypropyl methylcellulose acetate succinate - HPMCAS) have successfully improved the bioavailability of other challenging BCS Class II and IV drugs like telaprevir and itraconazole [8]. These formulation strategies, combined with advanced processing technologies like spray drying or hot-melt extrusion, represent promising avenues to overcome the bioavailability limitations of K-832 and unlock its therapeutic potential.

Properties

Product Name

K-832

IUPAC Name

2-benzyl-5-(4-chlorophenyl)-6-(4-methylsulfanylphenyl)pyridazin-3-one

Molecular Formula

C24H19ClN2OS

Molecular Weight

418.9 g/mol

InChI

InChI=1S/C24H19ClN2OS/c1-29-21-13-9-19(10-14-21)24-22(18-7-11-20(25)12-8-18)15-23(28)27(26-24)16-17-5-3-2-4-6-17/h2-15H,16H2,1H3

InChI Key

HEUAVAATAFEENP-UHFFFAOYSA-N

Synonyms

2-benzyl-5-(4-chlorophenyl)-6-(4-(methylthio)phenyl)-2H-pyridazin-3-one
K 832
K-832
K832 cpd

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.